9-(1-Cyclopropylideneprop-2-EN-1-YL)-10-iodoanthracene
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Overview
Description
“9-(1-Cyclopropylideneprop-2-EN-1-YL)-10-iodoanthracene” is an organic compound that features a complex structure with a cyclopropylidene group, a prop-2-en-1-yl group, and an iodoanthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(1-Cyclopropylideneprop-2-EN-1-YL)-10-iodoanthracene” typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Cyclopropylidene Group: This can be achieved through the reaction of a suitable precursor with a cyclopropylidene reagent under controlled conditions.
Attachment of the Prop-2-en-1-yl Group: This step may involve the use of a coupling reaction, such as a Heck reaction, to attach the prop-2-en-1-yl group to the cyclopropylidene intermediate.
Introduction of the Iodoanthracene Moiety: The final step could involve the iodination of an anthracene derivative to introduce the iodo group at the desired position.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“9-(1-Cyclopropylideneprop-2-EN-1-YL)-10-iodoanthracene” can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted anthracene derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which “9-(1-Cyclopropylideneprop-2-EN-1-YL)-10-iodoanthracene” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds such as 9-bromoanthracene and 9-chloroanthracene share structural similarities.
Cyclopropylidene Compounds: Molecules like cyclopropylideneacetone have similar functional groups.
Uniqueness
“9-(1-Cyclopropylideneprop-2-EN-1-YL)-10-iodoanthracene” is unique due to the combination of its cyclopropylidene, prop-2-en-1-yl, and iodoanthracene moieties, which may confer distinct chemical and physical properties.
Properties
CAS No. |
654667-14-8 |
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Molecular Formula |
C20H15I |
Molecular Weight |
382.2 g/mol |
IUPAC Name |
9-(1-cyclopropylideneprop-2-enyl)-10-iodoanthracene |
InChI |
InChI=1S/C20H15I/c1-2-14(13-11-12-13)19-15-7-3-5-9-17(15)20(21)18-10-6-4-8-16(18)19/h2-10H,1,11-12H2 |
InChI Key |
FMBJQADIAFFYMD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C1CC1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)I |
Origin of Product |
United States |
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